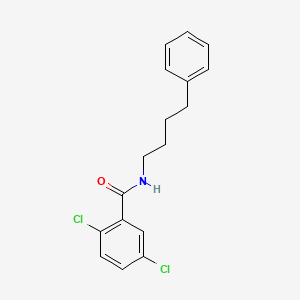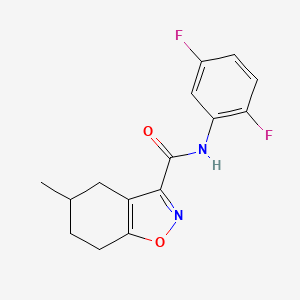![molecular formula C15H13N5OS B4586020 6-(5-methyl-3-isoxazolyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4586020.png)
6-(5-methyl-3-isoxazolyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar triazolo[3,4-b][1,3,4]thiadiazole derivatives involves cyclization reactions and S-alkylation. For instance, Vaarla and Vedula (2015) detailed the synthesis of isoxazole-substituted fused triazolo-thiadiazoles, highlighting the use of 5-methylisoxazole-3-carboxylic acid and 4-amino 1,2-4-triazole-3,5-dithiol in the presence of phosphorous oxychloride to yield these compounds in good to excellent yields (Vaarla & Vedula, 2015).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure of these compounds. For example, Nanjunda-Swamy et al. (2005) synthesized and characterized a similar compound through X-ray crystal structure analysis, revealing the crystallization in the monoclinic class under specific space group parameters (Nanjunda-Swamy et al., 2005).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
6-(5-methyl-3-isoxazolyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its derivatives have been extensively studied for their synthetic procedures and potential applications in various fields. Vaarla et al. (2015) developed a novel synthesis method for isoxazole substituted fused triazolo-thiadiazoles, showcasing the chemical versatility of such compounds (Vaarla & Vedula, 2015). Dong et al. (2002) further explored the structural characteristics of a closely related compound through X-ray crystallography, providing insights into its molecular configuration (Dong et al., 2002).
Antimicrobial and Antifungal Properties
A significant body of research has focused on the antimicrobial and antifungal properties of triazolo-thiadiazole derivatives. Reddy et al. (2010) synthesized a series of compounds demonstrating marked inhibition against various bacterial and fungal strains (Reddy et al., 2010). This was echoed by Joshi et al. (2021), who reported that their synthesized triazolo-thiadiazoles showed interesting antibacterial and antifungal activities (Joshi et al., 2021).
Anticancer Activity
The anticancer potential of this compound derivatives has also been investigated. Chowrasia et al. (2017) synthesized fluorinated triazolo-thiadiazoles and evaluated their anticancer activity against several cancerous cell lines, finding moderate to good antiproliferative potency (Chowrasia et al., 2017). This research underscores the therapeutic potential of these compounds in cancer treatment.
Antioxidant and Anti-inflammatory Effects
Additionally, Sunil et al. (2010) explored the in vitro antioxidant property of triazolo-thiadiazoles, indicating their potential as potent antioxidants (Sunil et al., 2010). Amir et al. (2007) synthesized derivatives showing significant anti-inflammatory and analgesic potentials with low ulcerogenic indexes, highlighting their potential in developing new anti-inflammatory drugs (Amir et al., 2007).
Propriétés
IUPAC Name |
5-methyl-3-[3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-10-9-12(19-21-10)14-18-20-13(16-17-15(20)22-14)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUDOKRCLDXEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-cyano-N-(2-ethylphenyl)-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B4585945.png)

![4-(3-methoxypropyl)-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4585962.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4585966.png)
![ethyl 4,5-dimethyl-2-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4585990.png)

![4'-amino-6'-[(2-methoxyphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4585999.png)
![ethyl 2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4586005.png)
![6-methyl-1-[3-(2-naphthylsulfonyl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4586006.png)

![5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B4586013.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4586026.png)
![1-{4-[(2,6-diphenyl-4-pyrimidinyl)oxy]phenyl}ethanone](/img/structure/B4586029.png)